molecular formula C10H8ClNO2S B2955022 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 56347-37-6

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2955022
CAS No.: 56347-37-6
M. Wt: 241.69
InChI Key: OUPYHMSTAQITND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a five-membered heterocycle known for its significant research potential in medicinal chemistry . This molecule is presented for investigational purposes to explore the diverse biological properties associated with its core structure. The TZD scaffold is recognized for its capability to interact with multiple biological targets. Notably, TZD derivatives are extensively investigated as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor can improve insulin sensitivity, making such compounds valuable tools for researching type 2 diabetes and metabolic syndromes . Beyond metabolic research, the TZD core exhibits antimicrobial potential. Studies indicate that some derivatives exert their effects by inhibiting cytoplasmic Mur ligases (MurC, MurD, MurE, and MurF), which are essential enzymes for bacterial peptidoglycan cell wall biosynthesis . Other research has explored the antioxidant properties of TZD compounds, which may function through the scavenging of reactive oxygen species (ROS) . The specific substitution pattern of this compound, featuring a 2-chlorophenylmethyl group at the N-3 position, makes it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe the effect of this particular substituent on potency, selectivity, and mechanism of action within broader TZD derivative screening programs. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-8-4-2-1-3-7(8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPYHMSTAQITND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-chlorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

The applications of 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione and related compounds are primarily focused on pharmaceutical research, particularly in the development of anticancer and antibacterial agents . Due to the limited information available specifically for this compound, the scope is broadened to include thiazolidine-2,4-dione derivatives and related compounds to provide a comprehensive overview. It is important to note that Sigma-Aldrich provides 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole to early discovery researchers as part of a collection of unique chemicals, and they do not collect analytical data for this product .

Scientific Research Applications

Anticancer Research: Thiazolidine-2,4-dione derivatives have demonstrated potential as anticancer agents . Fourteen synthesized thiazolidine-2,4-diones bearing furan and/or thiophene heterocyclic rings were assessed for their anticancer properties . These compounds were designed as dual VEGFR-2/EGFR-mutant tyrosine kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), breast cancer, and human colorectal carcinoma . The molecular design involved bioisosteric modification strategies of VEGFR-2 inhibitors at four different positions .

Key interactions observed in silico docking studies include:

  • A hydrogen bond between the carbonyl group of the acetamide linker and Threonine854 .
  • A hydrogen bond between the carbonyl group at position-4 of thiazolidine-2,4-dione and Methionine793 .
  • Two hydrogen bonds between the carboxylate group at position-4 of the phenyl tail and Aspartate855 and Glutamate762 .
  • Stabilization of the terminal phenyl group within a hydrophobic region formed by Aspartate855, Threonine854, Glutamine791, Methionine790, Leucine777, Glutamate762, Isoleucine759, Valine726, Glycine724, and Phenylalanine723 .

Another study focused on novel compounds integrating thiazolidine-2,4-dione, acridine moiety, and an acetamide linker . These compounds were evaluated for their cytotoxic activity against various cancer cell lines, with certain compounds exhibiting significant antiproliferative activity .

Antibacterial Activity: Thiazolidine-2,4-dione derivatives have also been explored for their antibacterial properties . A series of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized and tested against Gram-positive and Gram-negative bacteria . Some of these compounds exhibited antibacterial activity comparable to or higher than reference drugs like oxacillin and cefuroxime, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L . Structure-activity relationship (SAR) analysis suggests that multiple molecular mechanisms may contribute to their antibacterial activity .

Mechanism of Action

The biological activity of 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of TZD derivatives is highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Pharmacological Activity Comparison

  • Anticancer Activity :

    • The furan- and dichlorophenyl-substituted derivative (Table 1, row 3) demonstrated potent activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) and anti-inflammatory effects via albumin denaturation inhibition .
    • The EGFR-targeting compound in WO2017/021634A1 (similar to row 2) combines a morpholinylmethyl-pyrrole substituent with TZD, showing tyrosine kinase inhibition .
  • Metabolic Activity :

    • Rosiglitazone-like derivatives (e.g., 5-(substituted benzylidene)-TZDs) improve insulin sensitivity and reduce blood glucose in diabetic models . The methoxyphenyl derivative (row 5) is explicitly linked to metabolic disorder treatment .
  • Anti-inflammatory Activity :

    • The dichlorophenyl-furan derivative (row 3) reduced inflammation by 74% at 100 µg/mL, outperforming standard drugs like diclofenac .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxyphenyl substituents (e.g., 3-hydroxyphenyl-TZD) increase polarity, favoring solubility but limiting blood-brain barrier penetration .
  • Stability: Crystallographic data for fluorophenyl- and cyclopropyl-substituted TZDs (e.g., monoclinic P21/c crystal system) suggest solid-state stability, critical for formulation .

Patent and Clinical Relevance

  • The morpholinylmethyl-pyrrole-TZD hybrid (WO2017/021634A1) is patented for anticancer use, highlighting the scaffold’s versatility .
  • Pioglitazone-like derivatives (e.g., row 5) are established in metabolic disorder therapy, underscoring the TZD core’s clinical significance .

Biological Activity

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article aims to detail the biological activity of this specific compound, drawing on various studies that explore its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a thiazolidine ring substituted with a chlorophenyl group. This structure is significant as it influences the compound's biological interactions and efficacy.

Anticancer Activity

Research has demonstrated that thiazolidine-2,4-dione derivatives exhibit notable anticancer properties. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells while sparing normal cells. For instance:

  • Apoptosis Induction : The compound has been linked to the modulation of Bcl-2 family proteins, promoting pro-apoptotic factors while reducing anti-apoptotic ones in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thus inhibiting their proliferation .

Antimicrobial Activity

Thiazolidine derivatives have also shown promising antimicrobial effects:

  • Bacterial Inhibition : Compounds related to this compound have demonstrated antibacterial activity against various strains, including Gram-positive bacteria. Some derivatives were found to be more effective than standard antibiotics like cefuroxime .
  • Antimycobacterial Activity : Recent studies have highlighted the potential of TZD-based hybrids in combating Mycobacterium tuberculosis, showing significant activity with minimum inhibitory concentrations (MICs) as low as 0.078 µM .

Antidiabetic Effects

The thiazolidine-2,4-dione class is well-known for its antidiabetic properties:

  • PPARγ Activation : These compounds act as agonists for peroxisome proliferator-activated receptors (PPARγ), which play a crucial role in glucose metabolism and insulin sensitivity . This mechanism is particularly beneficial in managing type 2 diabetes.

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : These studies indicate strong binding interactions with PPARγ receptors compared to standard ligands like Rosiglitazone .
  • Inhibition of Key Enzymes : The compound exhibits inhibitory effects on enzymes related to glucose metabolism and lipid profiles .
  • Regulation of Signaling Pathways : It influences various signaling pathways involved in cancer progression and inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidine derivatives:

  • A study synthesized multiple TZD derivatives and evaluated their biological activities across different assays. The findings indicated that certain derivatives had enhanced anticancer and antimicrobial properties compared to others .
Study Activity Evaluated Key Findings
Study 1AnticancerInduced apoptosis in breast cancer cells; modulated Bcl-2 family proteins
Study 2AntimicrobialShowed significant antibacterial activity against Gram-positive bacteria
Study 3AntidiabeticActivated PPARγ; improved insulin sensitivity in diabetic models

Q & A

Q. What are the established synthetic routes for 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?

The compound is synthesized via Knoevenagel condensation , where 1,3-thiazolidine-2,4-dione reacts with 2-chlorobenzaldehyde in the presence of a base catalyst (e.g., piperidine). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates.
  • Temperature control : Reactions at 80–100°C for 6–8 hours enhance conversion rates.
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) can accelerate the reaction .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 4.1–4.3 ppm for methylene group) and ¹³C NMR (δ 170–175 ppm for carbonyl groups).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values reported at 10–50 µM) .
  • Hypoglycemic potential : Glucose uptake assays in 3T3-L1 adipocytes, with comparisons to rosiglitazone (a PPAR-γ agonist) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve its hypoglycemic efficacy?

SAR strategies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring to enhance PPAR-γ binding affinity.
  • Scaffold hybridization : Combining with coumarin or pyridine moieties to improve metabolic stability (e.g., compounds in show 2–3× higher activity than parent structure).
  • In vivo validation : Use diabetic rodent models to correlate structural modifications with glucose-lowering effects .

Q. How can computational methods predict its binding interactions with therapeutic targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with PPAR-γ (PDB ID: 1NYX). Key residues: Arg288, Tyr473, and His323.
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 50 ns indicates stable binding) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays).
  • Batch-to-batch variability : HPLC-MS to verify compound purity across studies.
  • Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends using ANOVA or regression models .

Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized?

  • Prodrug design : Esterification of the thiazolidinedione ring to enhance membrane permeability.
  • CYP450 inhibition assays : Screen for metabolic stability using human liver microsomes.
  • LogP adjustment : Introduce hydrophilic groups (e.g., sulfonic acid) to reduce LogP from 3.4 to <2.0, improving solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.